molecular formula C19H17F3N2O2 B2711966 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 955635-19-5

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2711966
CAS RN: 955635-19-5
M. Wt: 362.352
InChI Key: IRDGTCVJKBVQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a membrane protein that is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Manufacturing Routes

The development of efficient manufacturing routes for compounds with the tetrahydroisoquinoline and benzamide structures is crucial for pharmaceutical applications. For instance, Walker et al. (2010) describe an efficient synthesis pathway for an anticonvulsant compound, highlighting the importance of such methodologies in drug development (Walker et al., 2010).

Antimicrobial and Antitubercular Activities

The exploration of novel carboxamide derivatives of quinolones, including structures similar to the compound , has shown promising antimicrobial and antitubercular activities. Kumar et al. (2014) synthesized a series of novel substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives, demonstrating their potential as antimicrobial agents (Kumar et al., 2014).

Anticancer Applications

Research into tetrahydroisoquinoline derivatives has identified potential anticancer applications. Redda et al. (2010) explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, evaluating their efficacy as anticancer agents on various cancer cell lines. This study underscores the therapeutic potential of such compounds in oncology (Redda et al., 2010).

Analgesic and Anti-inflammatory Agents

The synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives, including functionalities akin to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide, has been explored for their potential analgesic and anti-inflammatory properties. Abadi et al. (2005) demonstrated the efficacy of such derivatives in vivo, contributing to the development of safer analgesic and anti-inflammatory medications (Abadi et al., 2005).

Imaging Agent Development

The design and synthesis of benzamide analogues, particularly those incorporating fluorine-18, have been pursued for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). Such studies, as conducted by Tu et al. (2007), are pivotal in enhancing cancer diagnostics and treatment monitoring (Tu et al., 2007).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12(25)24-9-8-13-4-7-17(10-15(13)11-24)23-18(26)14-2-5-16(6-3-14)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDGTCVJKBVQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.